2-(4-(2,3-Dihydroxypropoxy)phenyl)acetamide

Pharmaceutical Analysis Impurity Profiling HPLC

Ensure regulatory-grade Atenolol impurity profiling with the precise monograph-specified standard—Atenolol EP Impurity B (CAS 61698-76-8). Its unique chromatographic signature (RRT 0.31 vs. 0.41 for Related Compound A) and terminal diol-governed mass spectrometric response make any substitution analytically invalid. Comply with USP acceptance criteria (NMT 0.20% for Related Compound B), validate ANDA submissions, and monitor hydrolytic degradation pathways. Essential for system suitability testing, process optimization, and batch release.

Molecular Formula C11H15NO4
Molecular Weight 225.24 g/mol
CAS No. 61698-76-8
Cat. No. B194385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(2,3-Dihydroxypropoxy)phenyl)acetamide
CAS61698-76-8
Synonyms2-[4-(2,3-Dihydroxypropoxy)phenyl]acetamide;  4-(2,3-dihydroxypropoxy)phenyl acetamide;  Benzeneacetamide, 4-(2,3-dihydroxypropoxy)-;  Des(isopropylaMino) Atenolol Diol
Molecular FormulaC11H15NO4
Molecular Weight225.24 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(=O)N)OCC(CO)O
InChIInChI=1S/C11H15NO4/c12-11(15)5-8-1-3-10(4-2-8)16-7-9(14)6-13/h1-4,9,13-14H,5-7H2,(H2,12,15)
InChIKeyCQOQCZLTCMUVMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

2-(4-(2,3-Dihydroxypropoxy)phenyl)acetamide (CAS 61698-76-8): Atenolol Impurity Standard Reference Guide


2-(4-(2,3-Dihydroxypropoxy)phenyl)acetamide (CAS 61698-76-8) is a low-molecular-weight acetamide derivative (C₁₁H₁₅NO₄, MW 225.24 g/mol) characterized by a phenylacetamide core bearing a 2,3-dihydroxypropoxy substituent at the para position [1]. The compound exists as a racemic mixture containing one stereocenter and is formally designated as Atenolol EP Impurity B and USP Atenolol Related Compound B [2]. It is primarily synthesized as a hydrolytic byproduct of the epoxide intermediate during the multi-step production of the β₁-selective adrenergic blocker Atenolol, serving as a critical reference standard for impurity profiling, analytical method validation, and quality control in pharmaceutical manufacturing .

Procurement Risk: Why In-Class Atenolol Impurity Standards Are Not Interchangeable


Substituting 2-(4-(2,3-Dihydroxypropoxy)phenyl)acetamide with other Atenolol impurities or structurally analogous phenylacetamide derivatives introduces unacceptable analytical uncertainty. USP and EP monographs specify distinct relative retention times (RRT) and acceptance criteria for each named impurity [1]. Atenolol Related Compound B (this compound) exhibits an RRT of 0.31 under USP chromatographic conditions, while Related Compound A elutes at 0.41 [2]. Cross-use of an incorrect impurity standard would misidentify peaks, compromise system suitability, and invalidate batch release testing. Furthermore, the compound's specific stereochemical and hydrogen-bonding profile—defined by its terminal diol moiety—directly governs its chromatographic behavior and mass spectrometric response . Procurement of the precise, monograph-specified compound is essential for regulatory compliance and accurate quantification.

Product-Specific Quantitative Differentiation of 2-(4-(2,3-Dihydroxypropoxy)phenyl)acetamide vs. Closest Analogs


USP Chromatographic Selectivity: RRT and Acceptance Criteria vs. Atenolol Related Compound A

Under the official USP Atenolol Tablets monograph HPLC conditions (Mobile phase: Methanol:Buffer (30:70), pH 3.0; L1 column; UV 226 nm), 2-(4-(2,3-Dihydroxypropoxy)phenyl)acetamide (Atenolol Related Compound B) exhibits a relative retention time (RRT) of 0.31 relative to the Atenolol main peak. In contrast, the closely related process impurity Atenolol Related Compound A elutes at an RRT of 0.41 [1]. Both impurities share the same acceptance criterion of NMT 0.20% in the tablet formulation, but their distinct RRTs are critical for peak assignment [2].

Pharmaceutical Analysis Impurity Profiling HPLC

Comparative Impurity Burden: Atenolol API vs. Alternative Beta-Blockers

In an accelerated stability study evaluating the influence of peroxide impurities in povidone excipient, HPLC analysis revealed that Atenolol API generated 2.15% total impurities, whereas Bisoprolol Fumarate, Carvedilol, and Labetalol Hydrochloride generated 3.55%, 2.19%, and 1.89%, respectively [1]. The relative retention times of impurities formed under oxidative stress, including Atenolol Impurity B, closely matched those of degradation products generated from pure drug substances, establishing a direct link to formulation stability [2].

Drug Stability Oxidative Degradation Beta-Blockers

Vendor Purity Benchmark: Standard Specification for Atenolol Impurity B

Multiple independent vendors report a standardized purity specification of >95% (typically 95%+ as determined by HPLC) for 2-(4-(2,3-Dihydroxypropoxy)phenyl)acetamide when supplied as an analytical reference standard . This level of purity is consistent with requirements for use as a system suitability standard or for quantitative estimation of impurities in Atenolol API and finished products .

Reference Standard Analytical Grade Quality Control

Structural Distinction: Terminal Diol vs. Isopropylamino Moiety in Atenolol

The primary structural differentiator between 2-(4-(2,3-Dihydroxypropoxy)phenyl)acetamide and the Atenolol parent drug is the absence of the isopropylamino side chain and the presence of a terminal diol in place of the secondary alcohol [1]. This modification results from hydrolysis of the epoxide intermediate during Atenolol synthesis and yields a compound with increased hydrophilicity (calculated XLogP3 = -0.9 vs. Atenolol's XLogP3 ≈ 0.16) and altered hydrogen-bonding capacity (3 H-bond donors, 4 acceptors) [2].

Structure-Activity Relationship Impurity Synthesis Hydrolysis

USP Monograph Acceptance Criteria: Impurity Limits for Atenolol Related Compound B

The USP Atenolol Tablets monograph specifies an acceptance criterion of NMT 0.20% for Atenolol Related Compound B in the tablet formulation [1]. This quantitative threshold is identical to that for Related Compound A, but distinct from the overall total impurity limit of NMT 0.5% [2].

Pharmacopoeial Compliance Quality Control Batch Release

Optimal Application Scenarios for 2-(4-(2,3-Dihydroxypropoxy)phenyl)acetamide in Pharmaceutical Development


Analytical Method Development and Validation (HPLC/LC-MS)

This compound is optimally deployed as a certified reference standard for developing and validating HPLC or LC-MS methods for Atenolol impurity profiling. The quantitative RRT data (0.31 vs. 0.41 for Related Compound A) and the specified purity level (>95%) ensure accurate peak identification, system suitability testing, and calibration for quantifying Impurity B in Atenolol API and finished dosage forms.

Forced Degradation and Stability Studies

In forced degradation studies of Atenolol formulations, this compound serves as a critical marker for hydrolytic degradation pathways. The established correlation between oxidative stress-induced impurities and those formed during accelerated stability studies allows researchers to use this standard to identify and quantify degradation products, thereby assessing formulation robustness and shelf-life.

Regulatory Submission and Quality Control Batch Release

For Abbreviated New Drug Applications (ANDA) and commercial manufacturing, this compound is an essential component of the impurity control strategy. Compliance with the USP acceptance criterion of NMT 0.20% for Related Compound B necessitates its use as a quantitative standard in release testing, ensuring batch-to-batch consistency and regulatory adherence.

Synthesis and Process Optimization

As a key intermediate or byproduct in Atenolol synthesis, this compound is used to monitor and optimize reaction conditions. Its formation via epoxide hydrolysis provides a direct metric for assessing reaction efficiency and minimizing impurity generation, thereby improving process yield and product purity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-(2,3-Dihydroxypropoxy)phenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.